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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermochemical data pertinent to the

stability of D-Lyxose, a pentose sugar of significant interest in various biochemical and

pharmaceutical applications. Understanding the energetic landscape of D-Lyxose is crucial for

its application in drug design, metabolic pathway analysis, and as a synthon in chemical

manufacturing. This document outlines the key thermochemical parameters, details the

experimental and computational methodologies used for their determination, and presents

logical workflows for these processes.

Thermochemical Data for Aldopentose Stability
Direct experimental thermochemical data for D-Lyxose are not extensively published.

However, values for its standard formation properties have been derived through

thermochemical network calculations, leveraging comprehensive experimental data from its

isomers. For comparative purposes, this guide presents the experimentally determined

thermochemical data for α-D-xylose, a closely related C-2 epimer of D-Lyxose, as detailed in

the comprehensive study by Ribeiro da Silva et al.[1][2][3]. These values provide a critical

reference point for understanding the stability of C5 sugars.

The thermochemical network calculations performed in the study of α-D-xylose led to the

derivation of standard formation properties for D-Lyxose in both crystalline (cr) and aqueous

(aq) states at T = 298.15 K.[1][2][3][4] Unfortunately, the specific numerical results of these
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calculations for D-Lyxose are not detailed in the publicly available abstracts of the primary

literature. Access to the full publication is required to obtain these specific values.

Table 1: Experimental Thermochemical Data for α-D-xylose(cr) at T = 298.15 K and p° = 0.1

MPa

Thermochemical Property Symbol Value

Standard Molar Enthalpy of

Combustion
ΔcH° -(2342.2 ± 0.8) kJ·mol⁻¹[2]

Standard Molar Enthalpy of

Formation
ΔfH° -(1054.5 ± 1.1) kJ·mol⁻¹[1][3]

Third Law Standard Molar

Entropy
S° (175.3 ± 1.9) J·K⁻¹·mol⁻¹[1][3]

Standard Molar Gibbs Energy

of Formation
ΔfG° -(750.5 ± 1.0) kJ·mol⁻¹[1][3]

Standard Molar Heat Capacity Cp° (178.1 ± 1.8) J·K⁻¹·mol⁻¹[2]

Note: These values serve as a robust proxy for understanding the general thermochemical

stability of D-Lyxose.

Methodologies for Determining Thermochemical
Stability
The determination of thermochemical data for carbohydrates like D-Lyxose relies on a

combination of precise experimental measurements and advanced computational modeling.

Experimental Protocols
2.1.1. Oxygen Bomb Calorimetry for Enthalpy of Combustion

Oxygen bomb calorimetry is the primary experimental technique for determining the enthalpy of

combustion of solid organic compounds, from which the standard enthalpy of formation is

derived.
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Detailed Protocol:

Sample Preparation:

The carbohydrate sample (e.g., D-Lyxose) is dried to a constant mass to eliminate any

residual water.

A precise mass of the sample (typically 0.5 g to 1.5 g) is pressed into a pellet.

The pellet is weighed to a high degree of accuracy.

Calorimeter Calibration:

The calorimeter is calibrated using a substance with a known enthalpy of combustion,

typically benzoic acid.

A pellet of benzoic acid is combusted under identical conditions to the sample, and the

temperature rise of the surrounding water is measured.

This allows for the determination of the heat capacity of the calorimeter system.

Combustion Procedure:

The sample pellet is placed in a crucible within the decomposition vessel ("bomb").

A fuse wire is positioned to be in contact with the sample.

A small, known amount of water is added to the bomb to ensure saturation of the internal

atmosphere with water vapor.

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

The pressurized bomb is submerged in a known quantity of water in the calorimeter's

insulated container.

The system is allowed to reach thermal equilibrium.

The sample is ignited by passing an electric current through the fuse wire.
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Data Acquisition and Analysis:

The temperature of the water in the calorimeter is monitored with high precision as a

function of time until a maximum temperature is reached and the system begins to cool.

The corrected temperature rise is used, along with the heat capacity of the calorimeter, to

calculate the heat released during combustion.

Corrections are made for the heat of combustion of the fuse wire and for the formation of

nitric acid from any residual nitrogen in the bomb.

The standard molar enthalpy of combustion is then calculated from the corrected heat

release and the molar mass of the sample.

2.1.2. Heat Capacity Measurement using a Physical Property Measurement System (PPMS)

A Physical Property Measurement System (PPMS) is utilized to measure the heat capacity of a

substance over a wide range of temperatures with high accuracy. This data is essential for

calculating entropy and Gibbs free energy at different temperatures.

Detailed Protocol:

Sample Preparation and Mounting:

A small, precisely weighed sample of the crystalline carbohydrate is used.

The sample is affixed to a sample platform (puck) using a minimal amount of thermal

grease to ensure good thermal contact.

Addenda Measurement:

To account for the heat capacity of the sample platform and the thermal grease, an initial

measurement is performed on the empty platform with the grease applied. This is known

as the addenda measurement.

Measurement Procedure:
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The sample puck is placed in a high-vacuum chamber within the PPMS to ensure thermal

isolation.

The system measures heat capacity using a relaxation method. A known amount of heat is

applied to the sample platform, causing its temperature to rise. The heat source is then

turned off, and the system's temperature relaxes back to the base temperature.

The time constant of this relaxation is directly related to the heat capacity of the sample

and the addenda.

This process is repeated automatically at various temperature setpoints over the desired

range (e.g., from near absolute zero to above room temperature).

Data Analysis:

The PPMS software automatically subtracts the heat capacity of the addenda from the

total measured heat capacity at each temperature point to yield the heat capacity of the

sample.

The measured heat capacity values as a function of temperature are then used to

calculate thermodynamic functions such as the standard molar entropy (S°) and the

change in enthalpy (H° - H°₀) by integrating the heat capacity data.

Computational Protocols
2.2.1. High-Accuracy Composite Methods (e.g., Gaussian-4 Theory)

Computational quantum chemistry provides a powerful tool for predicting the thermochemical

properties of molecules. High-accuracy composite methods, such as Gaussian-4 (G4) theory,

combine the results of several calculations to achieve high accuracy.

Detailed Workflow:

Geometry Optimization:

An initial 3D structure of the D-Lyxose molecule (in its various conformational and

anomeric forms) is generated.
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The molecular geometry is optimized using a reliable and computationally efficient

method, such as Density Functional Theory (DFT) with the B3LYP functional and a

moderately sized basis set (e.g., 6-31G(2df,p)). This step locates the minimum energy

conformation of the molecule.

Vibrational Frequency Calculation:

At the optimized geometry, a vibrational frequency calculation is performed using the same

level of theory (B3LYP/6-31G(2df,p)).

The results of this calculation are used to:

Confirm that the optimized structure is a true minimum on the potential energy surface

(i.e., no imaginary frequencies).

Calculate the zero-point vibrational energy (ZPVE).

Determine the thermal corrections to the enthalpy and Gibbs free energy, which account

for the contributions of translational, rotational, and vibrational motion at a given

temperature (e.g., 298.15 K).

Single-Point Energy Calculations:

To improve the accuracy of the electronic energy, a series of single-point energy

calculations are performed at the optimized geometry using higher levels of theory and

larger basis sets. These typically include:

Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).

Møller-Plesset perturbation theory (MP2 and MP4).

Calculations with very large basis sets to extrapolate to the complete basis set (CBS)

limit.

Energy Correction and Combination:

The G4 protocol combines the energies from the various calculations in a specific,

predefined manner to cancel out errors inherent in each individual calculation. This
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includes corrections for:

Basis set incompleteness.

Electron correlation effects beyond the CCSD(T) level.

Higher-level empirical corrections.

Calculation of Thermochemical Properties:

The final, high-accuracy G4 energy is combined with the ZPVE and thermal corrections

from the frequency calculation to yield the total enthalpy and Gibbs free energy of the

molecule.

The standard enthalpy of formation (ΔfH°) can then be calculated by considering the

atomization energy of the molecule and the experimentally known enthalpies of formation

of the constituent atoms.

Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and

conceptual relationships in the determination of thermochemical data for D-Lyxose.
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Experimental Determination of Thermochemical Properties
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Computational Thermochemistry Workflow (G4 Theory)

Thermal Corrections

Initial 3D Structure
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Fundamental Thermodynamic Relationships
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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